methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

Catalog No.
S6488631
CAS No.
1802549-91-2
M.F
C9H7ClO4
M. Wt
214.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

CAS Number

1802549-91-2

Product Name

methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

IUPAC Name

methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,11H,1H3

InChI Key

VSXLUOVELYCPNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=C(C=C1)Cl)O

Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of phenolic esters. It features a hydroxyphenyl group attached to an oxoacetate moiety, characterized by the presence of a chlorine atom at the para position of the hydroxyphenyl ring. This compound is notable for its molecular formula C9H8ClO4C_9H_8ClO_4 and a molecular weight of approximately 198.6 g/mol. It exhibits specific physical properties, including a density of 1.292 g/cm³ and a boiling point of 301.8°C at 760 mmHg .

Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to form quinones and other oxidized phenolic derivatives.
  • Reduction: Reduction processes can yield hydroxyphenyl derivatives with reduced oxo groups.
  • Substitution: Depending on the electrophile used, various substituted phenolic esters can be formed through nucleophilic substitution reactions.

These reactions are significant for synthesizing more complex organic molecules and for exploring the compound's reactivity in different chemical environments .

Research indicates that methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate possesses potential biological activities, particularly in antimicrobial and antioxidant domains. The hydroxyphenyl group may facilitate interactions with biological targets, influencing various biochemical pathways. Studies have suggested its potential therapeutic applications in drug development, particularly in combating oxidative stress-related diseases .

The synthesis of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate typically involves:

  • Friedel-Crafts Acylation: This method employs monomethyl oxalyl chloride and aluminum chloride in chloroform, followed by the addition of chlorobenzene under inert conditions.
  • Purification: After the reaction, the product is purified via silica gel chromatography using ethyl acetate/heptane as the eluent.

This two-step process allows for high yields of the desired compound while minimizing by-products .

Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate has several applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Studies: The compound is investigated for its potential health benefits, including antimicrobial and antioxidant properties.
  • Industrial Use: It is utilized in producing specialty chemicals and as an intermediate in various industrial applications .

Interaction studies have highlighted the ability of methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate to bind with specific molecular targets, potentially influencing their activity through hydrogen bonding and other interactions. These studies are crucial for understanding how this compound may affect biological systems and its possible therapeutic roles .

Several compounds share structural similarities with methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberMolecular FormulaSimilarity Index
Methyl 4-hydroxyphenyl-2-oxoacetate38250-16-7C9H10O40.96
Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate70080-54-5C10H12O40.87
Methyl 4-chloro-2-hydroxy-3-oxo-2-phenylbutanoateNot listedC11H11ClO4Unique

These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity. Methyl 2-(4-chloro-2-hydroxyphenyl)-2-oxoacetate's unique chlorine substitution at the para position enhances its potential interactions compared to its analogs .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.0032864 g/mol

Monoisotopic Mass

214.0032864 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-25-2023

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